
4,4'-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound that features a butadiene core with two N,N-dimethylaniline groups attached at the 1,1 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a butadiene derivative. One common method is the dehydrohalogenation of 1,4-dichloro-2-butyne using potassium hydroxide in an alcoholic medium at approximately 70°C . This reaction yields the desired butadiene compound with the N,N-dimethylaniline groups attached.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield the corresponding saturated amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the N,N-dimethylaniline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, saturated amine derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic amines with biological systems.
Wirkmechanismus
The mechanism of action of 4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets through its aromatic amine groups. These groups can participate in various chemical reactions, such as electron transfer and hydrogen bonding, which can influence the compound’s behavior in different environments. The butadiene core provides a conjugated system that can interact with other conjugated systems, enhancing its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: This compound has a similar structure but features a diyne core instead of a diene core.
1,4-Diphenyl-1,3-butadiene: Similar in structure but lacks the N,N-dimethylaniline groups.
Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis-: Contains phenol groups instead of N,N-dimethylaniline groups.
Uniqueness
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its combination of a butadiene core with N,N-dimethylaniline groups. This structure imparts specific electronic properties that are valuable in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
79232-47-6 |
|---|---|
Molekularformel |
C20H24N2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
4-[1-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H24N2/c1-6-7-20(16-8-12-18(13-9-16)21(2)3)17-10-14-19(15-11-17)22(4)5/h6-15H,1H2,2-5H3 |
InChI-Schlüssel |
MGNUDGFFRVINHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=C)C2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)

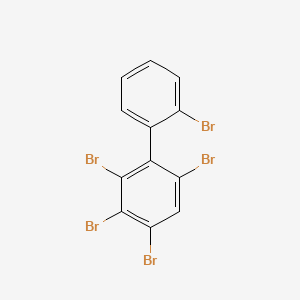
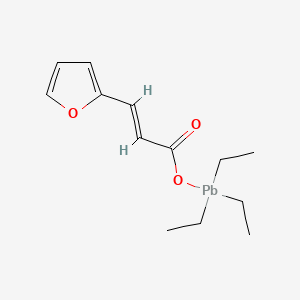
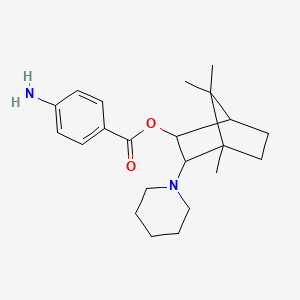
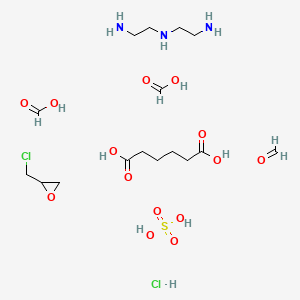
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)
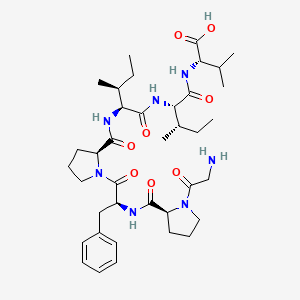
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)

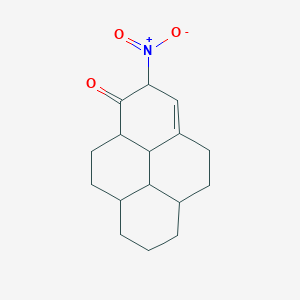
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
